

2,5-Di-tert-butylhydroquinone chemical properties

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Compound of Interest

Compound Name: 2,5-Di-tert-butylhydroquinone

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An In-depth Technical Guide to the Chemical Properties of **2,5-Di-tert-butylhydroquinone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Di-tert-butylhydroquinone (DTBHQ), a synthetic phenolic compound, is a highly effective antioxidant and stabilizer used across various industries, from polymers to pharmaceuticals.[1] Its molecular structure, characterized by a hydroquinone ring substituted with two bulky tert-butyl groups, imparts unique chemical properties, including excellent thermal stability and antioxidant efficacy.[2] This document provides a comprehensive overview of the chemical and physical properties of DTBHQ, its synthesis, key reactions, and its mechanisms of action in biological systems. Detailed experimental protocols and visual diagrams of relevant pathways are included to support research and development efforts.

Chemical and Physical Properties

DTBHQ is an off-white crystalline powder.[3] Its physical and chemical characteristics are critical to its function as a stabilizer in high-temperature processing environments and as a bioactive molecule.[3]

Table 1: General Properties of **2,5-Di-tert-butylhydroquinone**

Property	Value	Source(s)
IUPAC Name	2,5-di-tert-butylbenzene-1,4-diol	[4][5]
CAS Number	88-58-4	[2][3]
Molecular Formula	C ₁₄ H ₂₂ O ₂	[3][5][6]
Molecular Weight	222.32 g/mol	[5][6]
Appearance	Off-white crystalline powder	[2][3]
Melting Point	210 - 218 °C	[2][3][7][8]
Boiling Point	~313 - 321 °C	[3][9][10]
Autoignition Temp.	790 °F (421 °C)	[8]
Vapor Pressure	6.6 x 10 ⁻⁵ mmHg at 25°C	[9]

Solubility

The solubility of DTBHQ has been measured in various organic solvents. It is generally soluble in alcohols, acetone, and ethyl acetate but has very low solubility in water.[4][9][11] A study by Zhang et al. systematically measured its mole fraction solubility across a range of temperatures.[4][12][13]

Table 2: Mole Fraction Solubility (x) of DTBHQ in Various Solvents at Different Temperatures (K)

Temperature (K)	Methanol	Ethyl Acetate	Acetone	Ethanol
278.95-283.35	0.0031 - 0.0038	0.0211 - 0.0251	0.0523 - 0.0664	0.0069 - 0.0084
293.15-298.15	0.0051 - 0.0062	0.0349 - 0.0415	0.1001 - 0.1223	0.0118 - 0.0142
308.15-313.15	0.0084 - 0.0101	0.0583 - 0.0683	0.1789 - 0.2131	0.0199 - 0.0236
323.15-346.15	0.0139 - 0.0258	0.0937 - 0.1691	0.2998 (at 323.15 K)	0.0326 - 0.0635

Data adapted from Zhang, Y., et al. (2015).[4][13]

Spectral Data

Comprehensive spectral data for DTBHQ are available, which are essential for its identification and structural elucidation.

- ^1H NMR and ^{13}C NMR: Proton and carbon NMR spectra have been recorded and are available in chemical databases.[5][14]
- Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectra have been analyzed to understand the vibrational modes of the molecule.[5][15]
- Mass Spectrometry (MS): GC-MS data is available, providing information on its fragmentation patterns.[5]

Synthesis and Reactions

Synthesis Protocols

DTBHQ is typically synthesized via the alkylation of hydroquinone. It is often generated as a byproduct during the synthesis of the food additive tert-butylhydroquinone (TBHQ).[13][16]

Protocol 1: Alkylation of Hydroquinone This method involves the reaction of hydroquinone with an alkylating agent like tertiary butanol or methyl tert-butyl ether (MTBE) in the presence of an acid catalyst.[16][17]

- **Reaction Setup:** In a reactor vessel, charge hydroquinone and a solvent such as toluene.[6] Heat the mixture to 70-100°C.[6]
- **Addition of Reagents:** Slowly add tertiary butanol and an acid catalyst (e.g., phosphoric acid) to the mixture over several hours while maintaining the temperature at 85-105°C.[6]
- **Reaction:** The reaction proceeds via Friedel-Crafts alkylation, where the tert-butyl group is added to the hydroquinone ring. The formation of the disubstituted product (DTBHQ) is favored over the monosubstituted product (TBHQ) under certain conditions.

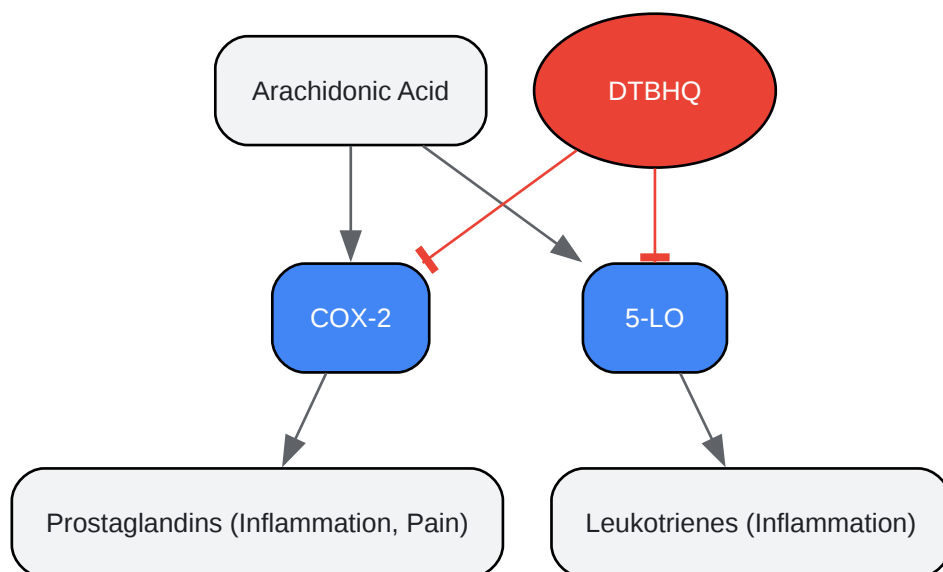
- Separation: After the reaction is complete, the catalyst layer (e.g., phosphoric acid) is separated.^[6]
- Crystallization & Purification: The organic layer containing the product is transferred to a crystallizer and cooled to induce precipitation.^[6] The crude product can be further purified by recrystallization from a suitable solvent system, such as an acetone and water mixture.^[6]

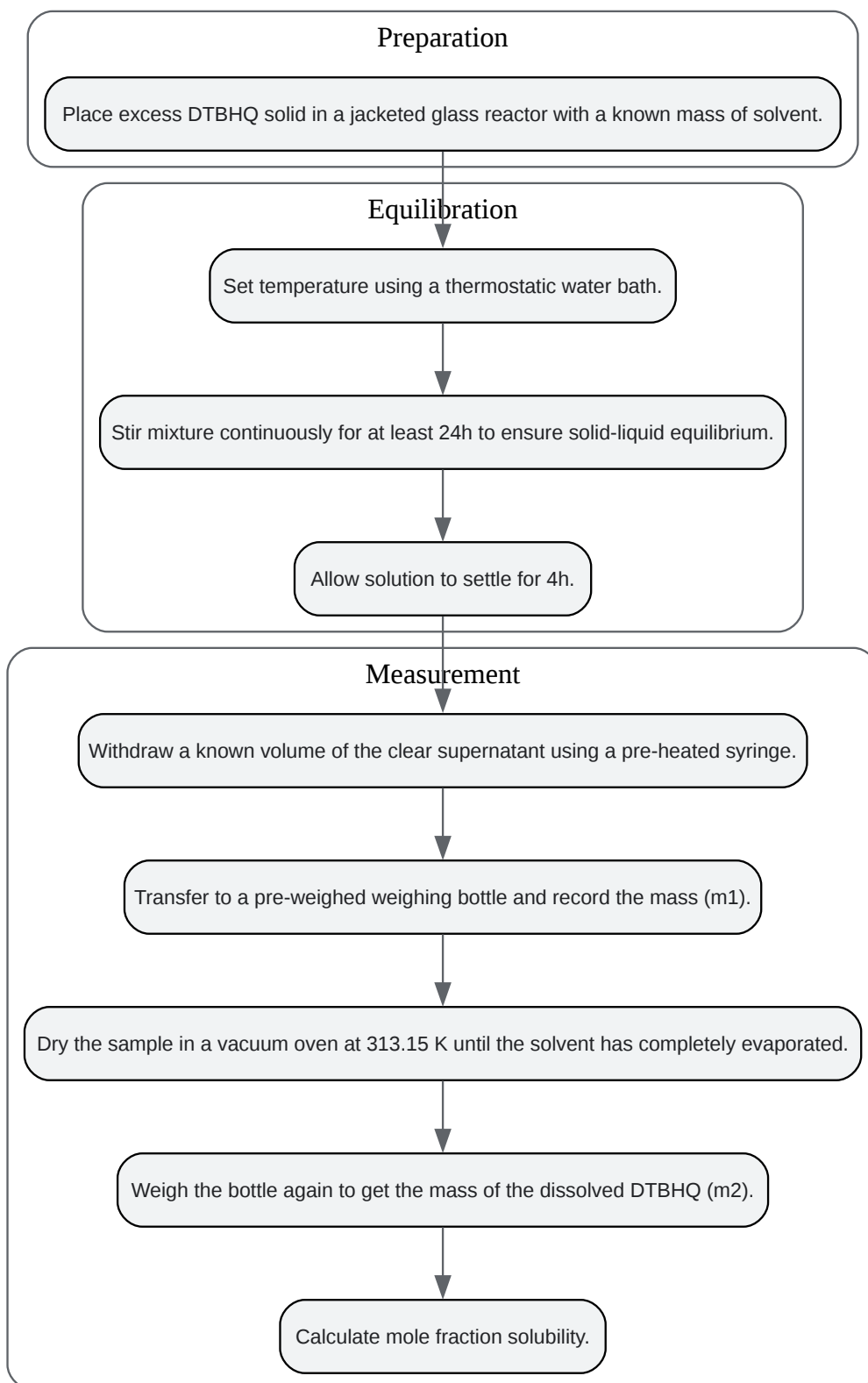
Protocol 2: Reduction of 2,5-di-tert-butyl-1,4-benzoquinone DTBHQ can also be synthesized by the reduction of its oxidized counterpart, 2,5-di-tert-butyl-1,4-benzoquinone.

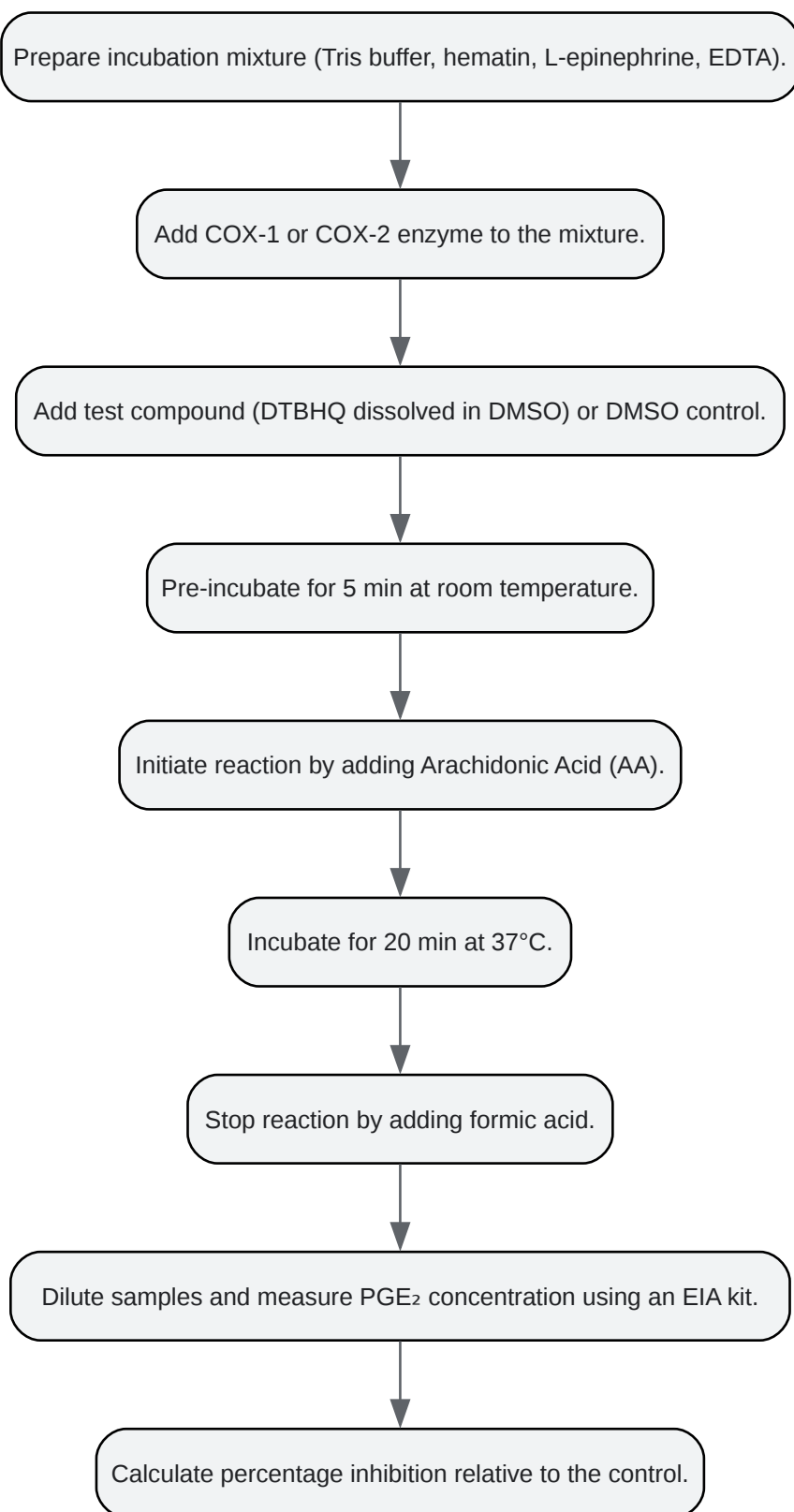
- Reaction Setup: In a Teflon tubular glass ampoule, add 2,5-di-tert-butyl-1,4-benzoquinone and a toluene solution containing a catalyst (e.g., iPrPCP IrH_4).^[6]
- Degassing: Subject the solution to two freeze-pump-thaw degassing cycles.^[6]
- Hydrogenation: Seal the vessel under a 1 atm hydrogen atmosphere and heat while stirring.^[6]
- Workup: Upon completion, remove volatile components by depressurization. The remaining product can be analyzed via NMR.^[6]

Antioxidant Mechanism and Biological Activity

DTBHQ's primary function is as an antioxidant.^[2] Like other phenolic antioxidants, it can donate a hydrogen atom from one of its hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions. The resulting phenoxyl radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups.







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